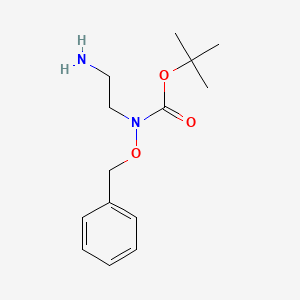

tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(10-9-15)18-11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRPEJZTHLFWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Differentially Protected Diamine Scaffolds in Modern Chemical Transformations

Differentially protected diamine scaffolds are molecules that contain two or more amine functional groups, each masked with a protecting group that can be removed under distinct chemical conditions. This "orthogonal" protection strategy is of paramount importance in multi-step synthesis, as it allows for the selective deprotection and subsequent functionalization of one amine group while the others remain shielded. fiveable.memasterorganicchemistry.com This selective reactivity is crucial for controlling the sequence of bond formation and avoiding the statistical mixtures of products that would arise from reactions with unprotected or symmetrically protected diamines. orgsyn.org

The utility of these scaffolds is particularly evident in the synthesis of complex, biologically active compounds and peptidomimetics. researchgate.netnih.gov Vicinal and 1,3-diamines are common structural motifs found in a wide range of natural products and pharmaceuticals. nih.govrsc.org The ability to introduce different substituents at specific nitrogen atoms in a controlled manner is essential for building libraries of compounds for drug discovery and for optimizing structure-activity relationships. nih.govrsc.org For instance, conformationally restricted, monoprotected diamines serve as valuable building blocks for designing peptide analogs and other pharmacologically active agents. researchgate.net The synthesis of these scaffolds often represents a key challenge, and various methods have been developed to achieve efficient and selective mono-protection of symmetrical and unsymmetrical diamines. researchgate.netbioorg.orgscielo.org.mx The development of catalytic asymmetric methods to produce enantioenriched 1,2-diamines has further expanded their application as chiral ligands and organocatalysts. rsc.org

Historical Context of N Benzyloxy and N Tert Butoxycarbonyl Protecting Group Strategies in Organic Chemistry

The ability to selectively protect and deprotect amino groups revolutionized the field of peptide synthesis and has since become a fundamental strategy in broader organic chemistry. masterorganicchemistry.com The two most influential protecting groups in this context are the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group.

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first protecting group to allow for the controlled, stepwise synthesis of peptides. bachem.com The Cbz group is typically installed using benzyl (B1604629) chloroformate and is stable to a range of conditions, but it can be readily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). masterorganicchemistry.comtotal-synthesis.comwikipedia.org This method of deprotection is mild and generally does not affect other functional groups, making it highly valuable in the synthesis of sensitive molecules. peptide.com The Cbz group can also be cleaved by strong acids, such as HBr in acetic acid, though this method is less mild. bachem.com

The tert-butoxycarbonyl (Boc) group was developed later and provides a crucial acidic cleavage pathway. total-synthesis.comwikipedia.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.com The Boc group is stable to basic conditions and hydrogenolysis, the very conditions used to remove the Cbz group. total-synthesis.com However, it is easily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. masterorganicchemistry.comwikipedia.org The mechanism of removal involves the formation of a stable tert-butyl cation. total-synthesis.comorganic-chemistry.org

The development of the Boc group was pivotal because it is orthogonal to the Cbz group. total-synthesis.comuniurb.it Orthogonal protection involves using multiple protecting groups in a single molecule that can be removed selectively, in any order, without affecting the others. fiveable.me The Boc/Cbz pairing is a classic example of this strategy; one can selectively remove the Boc group with acid while the Cbz group remains intact, or cleave the Cbz group via hydrogenation without affecting the Boc group. acs.org This orthogonal relationship provides chemists with precise control over synthetic pathways, enabling the construction of highly complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of polyfunctional natural products. peptide.comtotal-synthesis.comnbinno.com

Structural Elucidation and Functional Group Analysis of Tert Butyl N 2 Aminoethyl N Benzyloxy Carbamate As a Versatile Synthetic Intermediate

Convergent and Divergent Synthetic Routes

The construction of asymmetrically substituted diamines such as this compound can be approached through both convergent and divergent synthetic strategies. A divergent approach begins with a common precursor, which is sequentially modified to introduce the different functional groups. Conversely, a convergent synthesis involves the preparation of separate fragments that are later combined to form the final product.

Sequential Amine Functionalization Strategies

A common and direct method for the synthesis of asymmetrically protected diamines is the sequential functionalization of the parent diamine. In the case of this compound, this would involve a two-step process starting from ethylenediamine.

The initial step focuses on the selective mono-protection of one of the amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is a well-established procedure in organic synthesis, often challenged by the potential for di-substitution. orgsyn.org To favor the formation of the mono-Boc protected product, tert-butyl N-(2-aminoethyl)carbamate, an excess of the diamine can be used in relation to the Boc-protection reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org Another effective method involves the use of alkyl phenyl carbonates, like tert-butyl phenyl carbonate, which allows for a more controlled reaction and simplifies purification. kiku.dk

Once tert-butyl N-(2-aminoethyl)carbamate is isolated, the second step involves the introduction of the N-benzyloxycarbamate moiety onto the remaining free primary amine. This can be achieved by reacting the mono-Boc-protected ethylenediamine with a suitable benzyloxycarbonylating agent. A potential route involves the N-alkylation of an existing N-benzyloxycarbamate precursor. For instance, ethyl N-benzyloxycarbamate can be prepared by reacting O-benzylhydroxylamine hydrochloride with ethyl chloroformate. nih.gov The subsequent N-alkylation of this precursor with a suitable electrophile derived from tert-butyl N-(2-aminoethyl)carbamate would yield the target molecule.

Coupling Reactions Involving Ethylenediamine Derivatives and Protected Amine Precursors

Convergent synthetic strategies offer an alternative approach where key fragments of the target molecule are synthesized independently and then coupled together. For this compound, this could involve the coupling of a Boc-protected aminoethyl fragment with an N-benzyloxyamine precursor.

One potential coupling reaction is the Mitsunobu reaction, which is a versatile method for forming carbon-nitrogen bonds. organic-chemistry.org In this context, a possible route would involve the reaction of a Boc-protected ethanolamine (B43304) with an N-benzyloxycarbonyl nucleophile under Mitsunobu conditions (typically involving a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). missouri.edunih.gov This reaction proceeds with inversion of configuration at the alcohol carbon, a factor to consider if chiral starting materials are employed. organic-chemistry.org

Another convergent approach could involve the ring-opening of a Boc-protected aziridine (B145994) with O-benzylhydroxylamine. The nucleophilic attack of the hydroxylamine on the activated aziridine ring would lead to the formation of the desired carbon-nitrogen bond and the introduction of the benzyloxyamino group.

Optimized Reaction Conditions and Catalysis for N-Benzyloxycarbamate Formation

The formation of the N-benzyloxycarbamate bond is a critical step in the synthesis of the target compound. Optimization of reaction conditions and the use of appropriate catalysts are essential for achieving high yields and purity.

Role of Specific Reagents in Carbamate Bond Formation

The choice of reagents plays a pivotal role in the successful formation of the N-benzyloxycarbamate. The generation of the carbamate functionality often involves the reaction of an amine with a chloroformate or a dicarbonate.

In the context of the sequential functionalization strategy, after the initial mono-Boc protection of ethylenediamine, the remaining primary amine can be reacted with benzyl (B1604629) chloroformate to introduce the benzyloxycarbonyl group. However, this could lead to the formation of a standard Cbz-protected amine rather than the desired N-benzyloxycarbamate.

A more precise method involves the use of O-benzylhydroxylamine as a key precursor. nih.gov As previously mentioned, O-benzylhydroxylamine hydrochloride can be reacted with ethyl chloroformate in the presence of a base like pyridine (B92270) to form ethyl N-benzyloxycarbamate. nih.gov This intermediate can then be N-alkylated. The use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is effective for the deprotonation of the N-H bond, followed by reaction with an appropriate alkylating agent. nih.gov

The table below summarizes key reagents and their roles in the formation of the carbamate bonds present in the target molecule.

| Reagent | Role | Relevant Protecting Group | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc protecting group | tert-butoxycarbonyl (Boc) | orgsyn.org |

| tert-Butyl phenyl carbonate | Selective mono-Boc protection of diamines | tert-butoxycarbonyl (Boc) | kiku.dk |

| Ethyl chloroformate | Formation of the carbamate from a hydroxylamine | Benzyloxycarbamate | nih.gov |

| Sodium hydride (NaH) | Base for N-alkylation of N-benzyloxycarbamate | Benzyloxycarbamate | nih.gov |

| Triphenylphosphine (PPh₃) and DEAD/DIAD | Reagents for Mitsunobu reaction | N-Benzyloxycarbamate (in a convergent route) | organic-chemistry.orgmissouri.edu |

Stereochemical Considerations in Synthesis

For the specific synthesis of this compound, stereochemical considerations are generally not applicable as the target molecule is achiral. The common starting materials, such as ethylenediamine, di-tert-butyl dicarbonate, and O-benzylhydroxylamine, are also achiral.

However, if chiral precursors were to be used, for instance, a chiral derivative of ethylenediamine or a chiral alcohol in a Mitsunobu reaction, then the stereochemistry of the reaction would become a critical factor. The Mitsunobu reaction, for example, is known to proceed with a clean inversion of stereochemistry at the reacting center of the alcohol. organic-chemistry.org In such cases, the stereochemical outcome would need to be carefully controlled and analyzed to obtain the desired stereoisomer of the final product. N-carbamate-assisted stereoselective syntheses have been reported, where the neighboring carbamate group can influence the stereochemical outcome of a reaction. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing this compound, several aspects can be considered to develop more sustainable protocols.

One area of focus is the source of the starting materials. There is growing research into the biosynthesis of diamines from renewable feedstocks, which could provide a more sustainable alternative to petroleum-based ethylenediamine. asm.org

The choice of reagents and solvents is another critical factor. The use of less hazardous solvents and the reduction of waste are key principles of green chemistry. researchgate.net For carbamate synthesis, alternative and greener routes are being explored, such as the use of carbon dioxide (CO₂) as a C1 source. psu.edu This approach avoids the use of toxic phosgene (B1210022) derivatives. Three-component coupling reactions of amines, carbon dioxide, and halides can provide an efficient route to carbamates under mild conditions. organic-chemistry.org

Furthermore, the development of catalytic methods for carbamate formation can reduce the need for stoichiometric reagents and minimize waste. While not specifically detailed for the target molecule, the broader field of carbamate synthesis is moving towards more sustainable catalytic systems.

The table below outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Biosynthesis of ethylenediamine from renewable sources. asm.org |

| Safer Solvents and Reagents | Exploring aqueous media for reactions; avoiding chlorinated solvents. |

| Atom Economy | Utilizing catalytic methods to reduce waste. |

| Use of Safer Chemicals | Employing CO₂ as a C1 source for carbamate formation instead of phosgene derivatives. psu.edu |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a host of challenges that extend beyond simple multiplication of reagent quantities. A successful scale-up requires a thorough re-evaluation of the entire synthetic process to ensure safety, efficiency, cost-effectiveness, and product consistency. A plausible and common synthetic route involves a two-step process: the selective mono-Boc protection of a symmetrical diamine, followed by an N-alkylation step. This section will focus on the critical considerations for scaling up this synthetic sequence.

The likely two-step synthesis route is as follows:

Mono-Boc Protection: Reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) to selectively form tert-butyl (2-aminoethyl)carbamate.

N-Benzylation: Alkylation of the remaining primary amine in tert-butyl (2-aminoethyl)carbamate with a benzylating agent, such as benzyl bromide, in the presence of a base.

The selective protection of one amino group in a symmetrical diamine like ethylenediamine is a significant challenge, especially at a larger scale, due to the competing formation of the di-protected byproduct.

Reaction Stoichiometry and Control: In a laboratory setting, a large excess of the diamine is often used to favor mono-protection, but this is economically unviable on a large scale. orgsyn.org Alternative strategies that provide better control are necessary. One effective method involves the in situ generation of the mono-hydrochloride salt of the diamine. scielo.org.mx This can be achieved by the controlled addition of an acid source like HCl gas or, more conveniently for scale-up, a reagent like trimethylsilyl (B98337) chloride (Me₃SiCl) which reacts with a solvent such as methanol (B129727) to produce HCl. scielo.org.mx This protonates one amine group, deactivating it towards the Boc-anhydride and thereby promoting selective mono-protection.

Reagent Addition and Temperature Management: The reaction of Boc₂O with amines is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a rapid temperature increase. This can cause side reactions and decomposition of the Boc-anhydride. Therefore, controlled, slow addition of Boc₂O is critical. Preparative scale reactors require efficient cooling systems and temperature monitoring to maintain the optimal reaction temperature.

Solvent Selection and Work-up: Solvent choice is crucial for reaction efficiency, product isolation, and environmental impact. While solvents like methanol are effective, their removal on a large scale requires significant energy. scielo.org.mxsigmaaldrich.com The work-up procedure typically involves aqueous extraction to remove salts and any remaining diamine. orgsyn.org Scaling up liquid-liquid extractions can be complex, with potential issues like emulsion formation making phase separation difficult and time-consuming. aiche.orgeconomysolutions.inscioninstruments.com The design of industrial separators and the choice of extraction solvent become critical parameters to manage. economysolutions.in

Table 1: Comparison of Laboratory vs. Preparative Scale for Mono-Boc Protection

| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Considerations for Scale-Up |

|---|---|---|---|

| Stoichiometry | Large excess of ethylenediamine | Near-equimolar with in situ salt formation scielo.org.mx | Cost-effectiveness, waste reduction. |

| Reagent Addition | Rapid or portion-wise | Slow, controlled addition via pump | Heat management, avoiding thermal runaway. |

| Temperature | Ice bath (0-5 °C) | Jacketed reactor with coolant circulation | Precise temperature control is crucial for selectivity. |

| Solvent Volume | High dilution | More concentrated to improve throughput | Mass transfer, viscosity, and mixing efficiency. |

| Work-up | Separatory funnel extraction | Centrifugal extractors or large mixing tanks | Emulsion formation, phase separation efficiency. aiche.orgscioninstruments.com |

| Purification | Flash chromatography | Distillation or crystallization | Chromatography is generally not feasible for large quantities. |

Step 2: Scale-Up of N-Benzylation

The second step, an N-alkylation reaction, presents its own set of challenges when moving to a preparative scale. Safety, reaction kinetics, and purification are primary concerns.

Reaction System and Catalyst Selection: Standard N-alkylation with benzyl bromide and a base like potassium carbonate can be slow and require high temperatures, leading to impurities. A highly effective and scalable alternative is the use of Phase-Transfer Catalysis (PTC). rsc.orgrsc.orgnih.govacs.org PTC utilizes a catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, TBAB) to shuttle the deprotonated amine from an aqueous phase into an organic phase containing the alkylating agent. rsc.orgnih.gov This method offers faster reaction rates, milder conditions (lower temperatures), and easier separation of the catalyst. rsc.org

Heat and Mass Transfer: N-alkylation reactions are often exothermic. In large batch reactors, inefficient stirring can create localized "hot spots" where the temperature is significantly higher than in the bulk solution, leading to side reactions and impurity formation. The geometry of the reactor and the type of agitator are critical for ensuring efficient heat and mass transfer. rsc.org Continuous flow reactors are an emerging alternative that can mitigate these issues by offering superior heat and mass transfer capabilities. rsc.orgrsc.org

Purification of the Final Product: The final product, this compound, is often an oil, which complicates purification on a large scale. While laboratory-scale purification might rely on silica (B1680970) gel chromatography, this is generally impractical and expensive for multi-kilogram production. Alternative, scalable purification methods include:

Liquid-Liquid Extraction: A carefully designed series of extractions can remove inorganic salts and water-soluble impurities. However, challenges with emulsions and solvent losses must be addressed. aiche.orgeconomysolutions.in

Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method for purification. However, the thermal stability of the N-O bond in the benzyloxycarbamate moiety must be carefully evaluated to avoid decomposition.

Crystallization: Although the product is an oil, it may be possible to form a crystalline salt (e.g., hydrochloride or oxalate (B1200264) salt) which can be easily purified by recrystallization and then neutralized to yield the pure free base. This is often a preferred method in industrial processes for ensuring high purity. google.com

Process Safety:

Benzyl Bromide: Benzyl bromide is a lachrymator and a corrosive, toxic substance. Handling large quantities requires specialized equipment, including closed-transfer systems and scrubbers to neutralize any vapors.

Thermal Stability: The N-benzyloxycarbamate functional group may have limited thermal stability. A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC), is essential to identify any potential decomposition hazards and to define a maximum safe operating temperature for the reaction and any subsequent distillation steps.

Solvent Safety: The choice of solvents must take into account flammability, toxicity, and environmental regulations, which are much more stringent at an industrial scale.

Table 2: Key Scale-Up Considerations for N-Benzylation

| Aspect | Laboratory Approach | Preparative/Industrial Approach | Rationale for Change |

|---|---|---|---|

| Reaction Conditions | Reflux in a single solvent (e.g., acetonitrile) | Biphasic system with Phase-Transfer Catalyst (PTC) rsc.orgnih.gov | Milder conditions, faster rates, improved safety. |

| Base | Inorganic base (e.g., K₂CO₃) | Aqueous strong base (e.g., 50% KOH/NaOH) nih.govacs.org | Required for effective PTC. |

| Heat Management | Heating mantle, oil bath | Jacketed reactor, internal cooling coils | Prevent thermal runaway and side reactions. rsc.org |

| Purification | Silica gel chromatography | Liquid-liquid extraction, potential salt formation and recrystallization, or high-vacuum distillation | Cost, efficiency, and scalability. |

| Safety | Fume hood | Closed systems, scrubbers, process hazard analysis | Safe handling of large quantities of hazardous materials. |

Reactivity Profiles of the Primary Amine Moiety

The terminal primary amine (-NH2) group is a potent nucleophilic center and a Brønsted-Lowry base. Its reactivity is characteristic of unhindered primary alkylamines, enabling a wide range of chemical modifications.

Acylation and Alkylation Reactions

The primary amine readily undergoes nucleophilic substitution reactions with various electrophiles. Acylation and alkylation are fundamental transformations for the elaboration of the aminoethyl side chain.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) proceeds rapidly to form the corresponding amide derivative. This transformation is often quantitative and serves as a common strategy for peptide coupling or the introduction of specific functional groups.

Alkylation: The primary amine can be alkylated by treatment with alkyl halides or other alkylating agents. Mono-alkylation can be achieved under carefully controlled conditions, but overalkylation to form tertiary amines is a common side reaction. Reductive amination, a two-step one-pot process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

| Reaction Type | Reagents & Conditions | Product | Description |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), Triethylamine (Et₃N), Dichloromethane (B109758) (CH₂Cl₂), 0 °C to RT | tert-butyl N-(2-acetamidoethyl)-N-(benzyloxy)carbamate | Forms a stable amide bond, effectively capping the primary amine functionality. |

| Alkylation | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetonitrile (MeCN), Reflux | tert-butyl N-(2-(benzylamino)ethyl)-N-(benzyloxy)carbamate | Introduces a benzyl group onto the primary amine, yielding a secondary amine. Overalkylation is possible. |

| Reductive Amination | 1. Acetone, Acetic Acid (cat.) 2. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | tert-butyl N-(benzyloxy)-N-(2-(isopropylamino)ethyl)carbamate | A controlled method for mono-alkylation, converting the primary amine to a secondary amine with an isopropyl group. |

Amine Condensation Reactions

The primary amine condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed, involving the formation of a hemiaminal (or carbinolamine) intermediate which then dehydrates to yield the imine. The formation of the C=N double bond is a key step in various synthetic methodologies, including reductive amination and the synthesis of heterocyclic systems. The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction.

| Carbonyl Compound | Reagents & Conditions | Product | Description |

|---|---|---|---|

| Benzaldehyde (B42025) | Benzaldehyde, Toluene (B28343), Dean-Stark trap, p-Toluenesulfonic acid (cat.), Reflux | tert-butyl N-(2-(benzylideneamino)ethyl)-N-(benzyloxy)carbamate | Forms an N-benzylidene imine, a common intermediate in organic synthesis. |

| Cyclohexanone | Cyclohexanone, Methanol (MeOH), Molecular sieves, RT | tert-butyl N-(benzyloxy)-N-(2-(cyclohexylideneamino)ethyl)carbamate | Condensation with a cyclic ketone to form the corresponding ketimine. |

Formation of Heterocyclic Derivatives

The bifunctional nature of the aminoethyl moiety, possessing a nucleophilic amine, makes it a valuable precursor for the construction of nitrogen-containing heterocyclic rings. Through reactions with appropriate poly-electrophilic partners, a variety of saturated and unsaturated ring systems can be synthesized. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of six-membered rings like dihydropyrimidines, while reaction with α,β-unsaturated ketones can yield piperidine (B6355638) derivatives via aza-Michael addition followed by intramolecular cyclization. These cyclization-condensation strategies are fundamental in medicinal chemistry and materials science for generating molecular diversity.

| Reaction Partner | Reagents & Conditions | Heterocyclic Product Class | Description |

|---|---|---|---|

| Ethyl acetoacetate | Ethanol (EtOH), Reflux | Dihydropyrimidinone Derivative (after subsequent steps) | Initial condensation and cyclization can lead to the core of a dihydropyrimidinone ring system, a privileged scaffold in drug discovery. |

| Phthalic anhydride (B1165640) | Acetic acid, Reflux | Phthalimide (B116566) Derivative | A two-step reaction involving initial aminolysis of the anhydride to form a phthalamic acid, followed by dehydrative cyclization to yield the stable phthalimide ring. |

Transformations Involving the N-Benzyloxycarbamate Functionality

The N-benzyloxycarbamate group is generally more stable than the primary amine, often serving as a protecting group in synthetic sequences. However, it possesses unique reactivity that can be exploited under specific chemical conditions.

Nucleophilic Attack and Rearrangement Processes

While carbamates are typically viewed as robust protecting groups, the carbonyl carbon of the N-benzyloxycarbamate can function as an electrophile. nih.gov Its reactivity is significantly lower than that of acyl chlorides or anhydrides.

Reaction with Strong Nucleophiles: Strong, non-stabilized carbon nucleophiles like organolithium or Grignard reagents can attack the carbamate carbonyl. This can lead to a Weinreb-like fragmentation pathway, especially given the presence of the N-O bond, potentially yielding complex product mixtures. nih.gov

Reaction with Stabilized Nucleophiles: A more controlled and synthetically useful transformation involves the reaction with stabilized carbon nucleophiles, such as the enolates of sulfones, esters, or nitriles. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the stabilized carbanion attacks the carbamate carbonyl. The resulting tetrahedral intermediate collapses, displacing the tert-butoxide group is less likely than other pathways. Instead, this methodology has been developed for N-alkyl-N-benzyloxy carbamates to access functionalized protected hydroxamic acids. nih.gov This pathway suppresses undesired side reactions often seen with stronger nucleophiles. nih.gov

Rearrangement processes for N-benzyloxycarbamates are not as common as for other functionalities like oximes (Beckmann rearrangement) or thiocarbamates (Newman-Kwart rearrangement). kiku.dkmasterorganicchemistry.com The N-O-C linkage is generally stable under neutral or mildly acidic/basic conditions at moderate temperatures.

| Nucleophile | Reagents & Conditions | Potential Product Class | Description |

|---|---|---|---|

| Stabilized Enolate (e.g., from methyl phenyl sulfone) | Lithium hexamethyldisilazide (LHMDS), Tetrahydrofuran (THF), -78 °C to RT | Protected Hydroxamic Acid Derivative | A controlled acylation of a stabilized carbanion by the carbamate electrophile, analogous to established methods. nih.gov |

| n-Butyllithium | n-BuLi, THF, -78 °C | Ketone (via Weinreb-like pathway) | Reaction with a strong, non-stabilized nucleophile can lead to addition and subsequent fragmentation. nih.gov |

Oxidation and Reduction Pathways of the Benzyloxy Moiety

The benzyloxy group (-O-CH₂-Ph) provides a reactive handle for transformations involving oxidation or reduction, primarily centered on the benzylic C-O bond or the benzylic C-H bonds.

Reduction (Hydrogenolysis): The most significant reaction of the benzyloxy group is its cleavage via catalytic hydrogenolysis. This is a standard method for deprotection of benzyl ethers and related functional groups, including the carboxybenzyl (Cbz) protecting group. masterorganicchemistry.com Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) reductively cleaves the C-O bond. This reaction is typically clean and high-yielding, proceeding under neutral pH and mild conditions. masterorganicchemistry.comsynarchive.com The products are toluene and the N-hydroxycarbamate derivative, which may undergo further reaction depending on its stability.

Oxidation: The benzylic carbon is susceptible to oxidation. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can aggressively oxidize the benzylic position. masterorganicchemistry.com This process typically cleaves the entire benzyloxy group, converting the benzyl moiety to benzoic acid and leaving behind the N-hydroxycarbamate fragment. masterorganicchemistry.com Milder, more selective oxidation of the benzylic C-H bonds to form an alcohol or ketone is challenging and less common for this specific functionality, as the initial alcohol product is often susceptible to over-oxidation. acs.org

| Reaction Type | Reagents & Conditions | Product | Description |

|---|---|---|---|

| Reduction (Hydrogenolysis) | H₂, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), RT, 1 atm | tert-butyl N-(2-aminoethyl)-N-hydroxycarbamate + Toluene | A standard and mild method for cleaving the benzyl group, effectively deprotecting the oxygen atom. masterorganicchemistry.com |

| Oxidation | Potassium permanganate (KMnO₄), NaOH (aq.), Heat | tert-butyl N-(2-aminoethyl)-N-hydroxycarbamate + Benzoic Acid | Harsh oxidation cleaves the benzylic C-C and C-H bonds, resulting in the formation of benzoic acid and the deprotected N-hydroxycarbamate. masterorganicchemistry.com |

Photochemical Reactivity of the Benzyloxycarbamate System

The benzyloxycarbamate moiety within the target molecule, specifically the benzyl-oxygen bond, is susceptible to photochemical cleavage. While direct photolytic studies on this compound are not extensively documented, the photochemical behavior can be inferred from related benzylic systems and N-aryl carbamates. Generally, irradiation of benzylic compounds with UV light can lead to the homolytic cleavage of the benzylic C-O bond, generating a benzyl radical and a corresponding carbamate-derived radical.

In the context of N-aryl carbamates, irradiation in solution can lead to fragmentation or rearrangement via a photo-Fries reaction. researchgate.net For benzylic esters like benzyl benzoate, exposure to sunlight has been shown to produce benzoyl radicals, which subsequently form products such as benzaldehyde and benzoic acid. researchgate.net By analogy, the benzyloxycarbamate system, upon absorption of UV radiation, is predicted to undergo cleavage at the weak benzyl-oxygen bond. The stability of the resulting benzyl radical makes this pathway favorable.

The subsequent reactions of the generated radicals would be highly dependent on the solvent and the presence of other reagents, such as oxygen. rsc.orgnih.gov The primary photochemical event is the dissociation of the C-O bond, as illustrated in the table below.

| Initial Moiety | Irradiation Conditions | Primary Radical Intermediates | Potential Secondary Products |

|---|---|---|---|

| N-Benzyloxycarbamate | UV Light (λ > 290 nm) | Benzyl Radical (C₆H₅CH₂•) | Toluene, Dibenzyl |

| Carbamoyl-N-oxyl Radical | Decarboxylation products, Amine derivatives |

Chemoselective Derivatization Strategies

The presence of both a primary amine and a protected N-benzyloxycarbamate group in this compound allows for highly selective chemical modifications.

Selective Modification of the Primary Amine in the Presence of the Protected Secondary Amine

The primary aliphatic amine in the 2-aminoethyl side chain is a potent nucleophile, whereas the nitrogen atom of the N-benzyloxycarbamate group is non-nucleophilic. This significant difference in reactivity allows for the selective derivatization of the primary amine. The lone pair of electrons on the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group, drastically reducing its nucleophilicity. nih.gov

A wide range of electrophilic reagents can react selectively at the primary amine. This chemoselectivity is crucial in multi-step synthesis for introducing functional groups without affecting the protected amine. nih.govlookchem.com

Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or activated esters to form amides. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base, with no competing reaction at the carbamate nitrogen. researchgate.net

Alkylation: Selective N-alkylation of the primary amine can be achieved using alkyl halides. To avoid over-alkylation, reductive amination is often a preferred method, involving the reaction of the amine with an aldehyde or ketone to form a Schiff base, which is then reduced in situ.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, with the primary amine again being the exclusive site of reaction.

| Reaction Type | Reagent | Conditions | Product Type | Selectivity |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | DCM, 0 °C to RT | Amide | High for primary amine |

| Sulfonylation | Tosyl Chloride (TsCl) / Pyridine | DCM, 0 °C to RT | Sulfonamide | High for primary amine |

| Reductive Amination | Acetone, NaBH₃CN | MeOH, pH ~6 | Secondary Amine | High for primary amine |

Differential Reactivity Studies of the Carbamate Groups

The specific structure of this compound contains a single, complex carbamate functional group: a tert-butyl N-benzyloxycarbamate. Therefore, differential reactivity studies would focus on the distinct bonds within this group rather than between multiple, separate carbamate protecting groups. The key bonds to consider are the tert-butyl ester C-O bond and the N-O bond of the benzyloxy group.

The tert-butoxycarbonyl (Boc) portion of the molecule is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid), which is a standard method for Boc group removal. masterorganicchemistry.com This reaction proceeds via the formation of a stable tert-butyl cation.

Conversely, the N-O-benzyl portion can be cleaved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ over Pd/C). organic-chemistry.orgsynarchive.com This method is highly effective for removing O-benzyl ethers and related groups without affecting many other functional groups, including the Boc group. This orthogonality allows for the selective unmasking of the N-OH functionality.

Furthermore, N-benzyloxycarbamates have been shown to react with stabilized carbon nucleophiles, where the carbamate acts as an electrophile, leading to the formation of protected hydroxamic acids. nih.govnih.gov This reactivity pathway is distinct from simple deprotection and highlights the synthetic utility of this functional group.

| Target Moiety | Reagent/Conditions | Resulting Transformation | Orthogonal Moiety (Stable) |

|---|---|---|---|

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Cleavage to form N-benzyloxycarbamic acid | N-O-Benzyl |

| N-O-Benzyl | H₂, Pd/C (Catalytic Hydrogenolysis) | Cleavage to form tert-butyl N-hydroxycarbamate | tert-Butyl Ester |

| Carbamate Carbonyl | Stabilized Carbon Nucleophiles (e.g., Sulfonyl Carbanions) | Addition-elimination to form protected hydroxamic acids | - |

Deprotection Strategies and Orthogonal Protecting Group Chemistry

Selective Cleavage of the tert-Butoxycarbonyl (Boc) Group

The Boc group is prized for its stability under a wide range of conditions, including those that are nucleophilic, basic, and catalytic hydrogenation. nih.gov Its removal is most commonly achieved under acidic conditions. organic-chemistry.org

Acid-catalyzed cleavage is the most conventional method for removing the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. organic-chemistry.orgacsgcipr.org

Common acidic reagents for this transformation include:

Trifluoroacetic Acid (TFA) : A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a standard protocol for Boc deprotection. nih.govnih.gov

Hydrogen Chloride (HCl) : HCl in various organic solvents such as dioxane, ethyl acetate, or methanol (B129727) is also widely used. nih.gov The use of near-stoichiometric amounts of HCl gas under solvent-free conditions has been developed as a sustainable and quantitative method. researchgate.net

Aqueous Phosphoric Acid : This reagent serves as an effective, mild, and environmentally benign option for the deprotection of tert-butyl carbamates. organic-chemistry.orgnih.gov

Deep Eutectic Solvents (DES) : A Brønsted acidic deep eutectic solvent, such as one composed of choline (B1196258) chloride and p-toluenesulfonic acid, can act as both the reaction medium and catalyst, offering a green alternative to standard methods. mdpi.com

The key to selectivity in the context of tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate is that these acidic conditions typically leave the N-benzyloxy group intact, demonstrating the principle of orthogonal protection.

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | Standard, highly effective method. | nih.govnih.gov |

| Hydrogen Chloride (HCl) | HCl in Dioxane or Ethyl Acetate | Commonly used, provides the amine hydrochloride salt directly. | nih.gov |

| Aqueous Phosphoric Acid | Aqueous H₃PO₄ | Mild, environmentally friendly alternative. | organic-chemistry.orgnih.gov |

| Choline chloride/p-TsOH | Deep Eutectic Solvent (DES) | Green, efficient method acting as solvent and catalyst. | mdpi.com |

While acidolysis is prevalent, several non-acidic methods have been developed, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.

Thermal Deprotection : The N-Boc group can be removed by heating, particularly in a continuous flow reactor. This method avoids the use of an acid catalyst and can even allow for selective deprotection of different types of Boc groups based on temperature control. nih.gov For instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups. nih.gov

Oxalyl Chloride in Methanol : A mild and selective method for deprotecting a wide range of N-Boc substrates involves using oxalyl chloride in methanol at room temperature. nih.govuky.edursc.org This system is tolerant of many functional groups. uky.edu

Basic Conditions : While the Boc group is generally stable to bases, certain conditions can effect its cleavage. Systems like cesium carbonate with imidazole (B134444) or sodium carbonate in refluxing dimethoxyethane (DME) have been reported for this purpose. nih.govsemanticscholar.org

Other Reagents : A variety of other reagents can cleave the Boc group under non-acidic or very mild acidic conditions, including acetyl chloride in methanol, iodine, and certain Lewis acids like cerium(III) chloride or zinc bromide. nih.govorganic-chemistry.orgsemanticscholar.org

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal | Heating in a suitable solvent (e.g., methanol, toluene) in a flow reactor. | Catalyst-free; allows for temperature-based selectivity. | nih.gov |

| Oxalyl Chloride/Methanol | (COCl)₂ in MeOH, room temperature. | Mild, rapid, and tolerant of various functional groups. | uky.edursc.org |

| Cesium Carbonate/Imidazole | Cs₂CO₃, Imidazole in CH₃CN, 70 °C. | Mildly basic conditions for selective cleavage. | semanticscholar.org |

| Sodium Carbonate | Na₂CO₃ in refluxing DME. | Basic deprotection strategy. | nih.gov |

Removal of the N-Benzyloxy Protecting Group

The N-benzyloxy group is stable to a wide range of acidic and basic conditions that would cleave a Boc group. Its removal is typically achieved through reductive methods. ccspublishing.org.cn

Hydrogenolysis is the most common and efficient method for cleaving benzyloxy groups.

Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and produces toluene (B28343) as a byproduct. A challenge can be the gradual decrease in catalyst activity due to coordination of the product amine to the palladium surface. acs.org The combined use of Pd/C with niobic acid-on-carbon has been shown to facilitate the reaction. acs.org

Catalytic Transfer Hydrogenation (CTH) : CTH offers a practical alternative to using pressurized hydrogen gas. It employs a hydrogen donor molecule in the presence of a catalyst (usually Pd/C). This technique is often faster and can be more efficient than traditional catalytic hydrogenation. taylors.edu.my Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. taylors.edu.myrsc.orgmdma.chsemanticscholar.org This method is highly effective for removing N-benzyloxycarbonyl groups. mdma.ch

When catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (like alkenes or alkynes), alternative reductive methods can be employed.

Dissolving Metal Reduction : The classic Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a powerful method for cleaving benzyl (B1604629) groups. organic-chemistry.orgresearchgate.net

Magnesium and Ammonium Formate : The use of magnesium metal with ammonium formate in methanol provides a low-cost alternative for the transfer hydrogenolysis of N-benzyl derivatives. taylors.edu.myresearchgate.net This method avoids the use of expensive and pyrophoric palladium catalysts. taylors.edu.my

Beyond standard hydrogenolysis, several other chemical methods can remove the N-benzyloxy group.

Lewis Acids : Strong Lewis acids, such as aluminum chloride (AlCl₃), can effectively deprotect N-benzyloxycarbonyl groups. organic-chemistry.org

Oxidative Cleavage : While less common for simple benzyloxy groups compared to their p-methoxybenzyl (PMB) counterparts, oxidative cleavage is possible. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, sometimes requiring heat or specific solvent conditions. organic-chemistry.orgclockss.org Electrochemical oxidation provides a modern, metal-free approach to cleave the benzyl C-N bond. mdpi.com

Nucleophilic Deprotection : For N-benzyloxycarbonyl (Cbz) groups, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can serve as a mild, nucleophilic deprotection protocol. organic-chemistry.org

| Method | Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, 1 atm H₂. | Clean, common, and efficient. | acs.orgorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, reflux. | Avoids use of H₂ gas; often rapid. | taylors.edu.mysemanticscholar.org |

| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C. | Powerful reduction; useful when hydrogenation is not viable. | organic-chemistry.org |

| Lewis Acid Cleavage | AlCl₃ | Fluorinated solvents like HFIP. | Cost-effective, scalable, room temperature protocol. | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Toluene/water, 80 °C. | Alternative to reductive methods. | clockss.org |

Design of Orthogonal Protecting Group Sequences for Complex Molecule Synthesis

The strategic synthesis of complex molecules, particularly those with multiple reactive functional groups, hinges on the concept of orthogonal protecting group chemistry. jocpr.comnih.gov Orthogonal protecting groups are distinct chemical moieties that mask reactive centers and can be selectively removed under specific and mutually exclusive conditions. jocpr.comthieme-connect.de This allows chemists to unmask one functional group for a specific chemical transformation while other protected groups within the same molecule remain intact. nih.govuniurb.it The compound this compound serves as an exemplary scaffold for discussing this principle, as it incorporates two of the most widely used orthogonal protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comstudysmarter.co.uk

The design of a synthetic sequence involving a molecule with multiple protecting groups requires careful consideration of their respective labilities. thieme-connect.de The Boc and Cbz groups are a classic orthogonal pair because their cleavage relies on fundamentally different chemical mechanisms. biosynth.com

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. It is typically removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of the carbamate (B1207046) followed by the elimination of isobutylene and carbon dioxide to liberate the free amine. researchgate.net

The benzyloxycarbonyl (Cbz) group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This process typically involves reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). total-synthesis.com The reaction yields the deprotected amine, toluene, and carbon dioxide.

This orthogonality enables a synthetic route where each amino group of an ethylenediamine (B42938) backbone can be addressed sequentially. For instance, in a hypothetical synthesis starting with a molecule containing both Boc and Cbz protected amines:

Selective Boc Deprotection: The molecule can be treated with trifluoroacetic acid. This will selectively cleave the Boc group, yielding a mono-protected amine with a free primary amino group and an intact Cbz group.

Functionalization of the First Amine: The newly exposed amine can undergo a specific reaction, such as acylation or alkylation, without affecting the Cbz-protected portion of the molecule.

Selective Cbz Deprotection: Following the first modification, the Cbz group can be removed via catalytic hydrogenolysis. This deprotection is performed under neutral conditions that will not affect the newly introduced functional group or other acid/base-sensitive groups in the molecule. total-synthesis.com

Functionalization of the Second Amine: The second amine is now available for a different chemical modification, allowing for the controlled, stepwise construction of a complex, unsymmetrical molecule.

The table below summarizes the characteristics of these and other common amine protecting groups, illustrating the principle of orthogonality which is fundamental to modern peptide synthesis and complex molecule construction. uniurb.itub.edu

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | C₅H₉O₂- | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comresearchgate.net | Stable to base and hydrogenolysis. total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | C₈H₇O₂- | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com | Stable to mild acid and base. total-synthesis.com |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine) uniurb.itmasterorganicchemistry.com | Stable to acid and hydrogenolysis. masterorganicchemistry.com |

This ability to selectively deprotect functional groups based on disparate reaction conditions is the cornerstone of designing efficient and high-yielding syntheses for intricate molecular architectures. jocpr.com By choosing a set of mutually orthogonal protecting groups, chemists can orchestrate a sequence of reactions with high precision, minimizing side reactions and simplifying purification processes. nih.govbiosynth.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Key Building Block for Multi-Functionalized Molecules

The presence of two distinct and orthogonally protected amino groups makes tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate an ideal starting material for the synthesis of multi-functionalized molecules. The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, while the benzyloxy (Cbz or Z) group is typically removed by hydrogenolysis. This differential reactivity allows for the sequential introduction of various substituents, leading to the construction of complex and precisely defined molecular structures.

While direct experimental data on the use of this compound in dendrimer synthesis is not extensively documented in publicly available literature, its structural motifs are highly relevant to the construction of dendritic and polymeric structures. Polyamidoamine (PAMAM) dendrimers, for instance, are often synthesized using building blocks containing primary and secondary amines that can undergo Michael addition with acrylic esters, followed by amidation.

The synthesis of dendrons and dendrimers frequently employs starting materials like tert-butyl (2-aminoethyl)carbamate and benzyl (B1604629) (2-aminoethyl)carbamate. nih.govchemrxiv.org By analogy, this compound could serve as a valuable AB-type monomer for the divergent synthesis of dendrimers. For example, after the selective deprotection of one of the amino groups, the resulting free amine can be reacted with a molecule containing multiple reactive sites. Subsequent deprotection of the second amino group would then provide new reactive sites for the next generation of the dendrimer.

Table 1: Potential Reaction Scheme for Dendrimer Synthesis

| Step | Reaction | Reagents and Conditions | Resulting Functional Group |

| 1 | Selective Deprotection of Boc Group | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Primary amine |

| 2 | Michael Addition | Methyl acrylate | Tertiary amine and ester functionalities |

| 3 | Amidation | Ethylenediamine (B42938) | Amide functionalities and terminal primary amines |

| 4 | Selective Deprotection of Cbz Group | H₂, Pd/C | Primary amine |

This step-wise approach allows for the controlled growth of dendritic structures with a high degree of branching and a well-defined molecular weight. nih.govacs.org The choice of protecting groups is crucial for the successful synthesis of well-defined dendrimers, and the combination of Boc and benzyloxy groups offers a robust strategy for this purpose.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better bioavailability. nih.gov N-substituted amino acids and diamine scaffolds are common building blocks in the design of peptidomimetics. acs.org

This compound can be envisioned as a dipeptide isostere, where the peptide bond is replaced by a more stable linkage. The orthogonally protected amino groups allow for its incorporation into peptide chains or other oligomeric structures through standard solid-phase or solution-phase synthesis techniques. nih.govnih.gov For instance, the free amine generated after Boc deprotection could be coupled to the C-terminus of a peptide, while the benzyloxy-protected amine could be deprotected and coupled to another amino acid or a different functional moiety. This approach would allow for the creation of cyclic peptides or peptides with unnatural side chains and backbones.

The use of N-protected aminoethyl building blocks is a known strategy in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. researchgate.net The ethylenediamine backbone of this compound makes it a potential precursor for the synthesis of novel PNA monomers.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Diamines are common precursors for the synthesis of a wide variety of N-heterocycles. nih.govresearchgate.net The selective deprotection of this compound can generate a 1,2-diamine with one secondary and one primary amine, which can then undergo cyclization reactions to form various heterocyclic rings.

For example, condensation of the diamine with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered rings, such as piperazines, diazepanes, or other related structures. The remaining protected amine can be deprotected and functionalized in a subsequent step, allowing for the synthesis of highly substituted and complex heterocyclic systems. While specific examples utilizing this exact precursor are not readily found, the general principle of using differentially protected diamines for heterocycle synthesis is a well-established synthetic strategy. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of compounds, which can then be screened for biological activity. nih.govresearchgate.netijpsr.com Solid-phase synthesis is a key technology in combinatorial chemistry, where molecules are built on a solid support. nih.govcrsubscription.com The use of orthogonally protected building blocks is essential in this context to allow for the selective addition of different functionalities.

This compound, with its two distinct protecting groups, is an excellent candidate for use in combinatorial library synthesis. It can be attached to a solid support via one of its functional groups, and then the other protecting group can be removed to allow for the addition of a diverse set of building blocks. This process can be repeated to generate a library of compounds with a common scaffold but different peripheral functionalities. The ability to create large and diverse libraries of compounds is crucial in the early stages of drug discovery. researchgate.net

Table 2: Hypothetical Application in Split-and-Pool Synthesis

| Step | Action | Building Blocks | Result |

| 1 | Attach to solid support | Resin with a suitable linker | Immobilized precursor |

| 2 | Split the resin into multiple portions | - | Multiple batches of immobilized precursor |

| 3 | Deprotect the Boc group | TFA in DCM | Free primary amine on the resin |

| 4 | Couple with diverse building blocks | A set of carboxylic acids (R¹-COOH, R²-COOH, etc.) | A library of resin-bound amides |

| 5 | Pool the resin | - | A mixture of all synthesized amides |

| 6 | Deprotect the Cbz group | H₂, Pd/C | Free secondary amine on the resin |

| 7 | Couple with a second set of diverse building blocks | A set of acylating agents (R³-COCl, R⁴-COCl, etc.) | A diverse library of di-substituted compounds |

| 8 | Cleave from the resin | Appropriate cleavage cocktail | A library of free multi-functionalized molecules |

Development of Specialized Reagents and Catalysts from Derivatives

Chiral diamines and their derivatives are widely used as ligands in asymmetric catalysis. researchgate.netnih.govchemrxiv.org The synthesis of enantiomerically pure diamines is therefore of great importance. While this compound is achiral, it can be used as a scaffold to introduce chirality. For example, one of the amino groups could be reacted with a chiral auxiliary, or the molecule could be incorporated into a larger chiral framework.

Furthermore, derivatives of this compound have the potential to be used as specialized reagents. For instance, a related compound, tert-butyl N-(2-bromoethyl)carbamate, is a useful intermediate in the synthesis of inhibitors for nitric oxide (NO) synthetase. google.com This suggests that by appropriate functionalization, derivatives of this compound could also serve as precursors to biologically active molecules or as reagents for introducing specific functionalities into other molecules.

The development of novel catalysts often relies on the synthesis of ligands with specific steric and electronic properties. The ability to selectively functionalize the two nitrogen atoms of this compound provides a route to a wide range of potential ligands for transition metal catalysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For carbamates, these studies can reveal intricate details about their chemical behavior.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the prediction of reaction rates. In the context of tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate, DFT could be employed to study various transformations, such as its synthesis, decomposition, or reactions with other molecules. For instance, the reaction between a protected ethylenediamine (B42938) and a benzyloxycarbonylating agent could be modeled to identify the transition states and intermediates, thereby optimizing reaction conditions.

A hypothetical reaction pathway for the cleavage of the benzyloxycarbonyl group could be investigated. The energy profile, including the activation energies for different proposed mechanisms (e.g., acid-catalyzed, base-catalyzed, or hydrogenolysis), could be calculated. This would provide valuable insights into the stability of the protecting group and the conditions required for its removal.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Deprotection Reactions of a Model Carbamate (B1207046)

| Reaction Type | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid | Dichloromethane (B109758) | 15.2 |

| Hydrogenolysis | Palladium on Carbon | Ethanol | 10.5 |

| Base-catalyzed Hydrolysis | Sodium Hydroxide | Water/THF | 20.8 |

Note: This data is illustrative and based on typical values for similar compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and localization relate to its electron-accepting capability. For this compound, the HOMO is likely to be localized on the nitrogen atoms and the benzyloxy group, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group of the carbamate, indicating its susceptibility to nucleophilic attack.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can further pinpoint reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this molecule, the oxygen atoms of the carbonyl and benzyloxy groups, as well as the nitrogen atoms, would exhibit negative potential.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can be a valuable tool for confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared to experimental spectra, can aid in the assignment of peaks and the verification of the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of the tert-butyl, ethyl, and benzyl (B1604629) groups.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies can be compared with an experimental IR spectrum to identify characteristic functional groups. Key vibrational modes for this molecule would include the N-H stretch, C=O stretch of the carbamate, and various C-H and C-N stretches. It is common practice to scale the calculated frequencies to better match experimental values due to approximations in the theoretical models. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted maximum absorption wavelength (λmax) can be compared with experimental data to understand the electronic structure of the molecule. The aromatic benzyl group would be the primary chromophore in this molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Boc group | ~1.4 |

| ¹H NMR | Chemical Shift (ppm) - Benzyl CH₂ | ~5.1 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl | ~156 |

| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1700 |

| UV-Vis | λmax (nm) | ~257 |

Note: These are typical values for the respective functional groups and are for illustrative purposes.

Computational Design of Novel Derivatives with Tailored Reactivity

The insights gained from the computational studies described above can be leveraged for the in silico design of novel derivatives of this compound with specific, desired properties. For example, by introducing electron-withdrawing or electron-donating substituents on the benzyl group, the electronic properties and reactivity of the molecule can be fine-tuned. DFT calculations could predict how these modifications would affect the stability of the benzyloxycarbonyl protecting group, allowing for the design of protecting groups that can be cleaved under very specific and mild conditions.

Furthermore, modifications to the ethylenediamine backbone could be explored to alter the molecule's conformational preferences or its ability to chelate metal ions. Computational screening of a virtual library of derivatives can help identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with tailored functionalities for applications in areas such as medicinal chemistry or materials science. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

While established methods for the synthesis of carbamates are available, future research will likely prioritize the development of more efficient and environmentally benign synthetic routes to tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate. Key areas of exploration will include:

Green Chemistry Approaches: Current synthetic methods often rely on traditional solvents and reagents. Future work could focus on implementing principles of green chemistry, such as the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. psu.edu The direct synthesis from carbon dioxide, an amine, and an alcohol presents an attractive, halogen-free alternative to methods employing phosgene (B1210022) derivatives. psu.edu

Continuous Flow Synthesis: Flow chemistry offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and more consistent product quality. nih.gov This methodology has already proven effective for the selective thermal deprotection of N-Boc protected amines, suggesting its applicability to the synthesis of the target molecule. nih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could explore the potential of enzymes, such as lipases or proteases, to catalyze the formation of the carbamate (B1207046) bond in this compound, providing a more sustainable and atom-economical synthetic route.

A comparative overview of potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Pathways

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Green Chemistry | Reduced environmental impact, use of renewable resources, improved safety. psu.edu | Catalyst development, optimization of reaction conditions for CO2 utilization. psu.edu |

| Continuous Flow | Enhanced safety and control, scalability, higher throughput. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity, mild reaction conditions. | Enzyme stability and cost, substrate scope limitations. |

Exploration of New Reactivity Modes and Selective Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. Future research is expected to delve deeper into its chemical behavior, aiming to uncover novel reactivity patterns and develop selective transformations.

Selective Deprotection Strategies: The Boc and benzyloxy groups are both common protecting groups in organic synthesis. Developing orthogonal deprotection strategies that allow for the selective removal of one group in the presence of the other would significantly enhance the utility of this compound as a synthetic intermediate. researchgate.netsemanticscholar.orgnih.gov For instance, methods for the selective cleavage of the N-Boc group under mild, non-acidic conditions are of particular interest. researchgate.net

Cycloaddition Reactions: The presence of the benzyloxyamino group suggests the potential for this compound to participate in various cycloaddition reactions. For example, it could act as a precursor to nitrones for [3+2] cycloaddition reactions to form isoxazolidine (B1194047) derivatives. mdpi.com The exploration of novel cycloaddition pathways, such as [2+2+1] cycloadditions, could lead to the synthesis of unique heterocyclic scaffolds. researchgate.netrsc.org

Cross-Coupling Reactions: The amino groups in this compound, once deprotected, could be sites for various cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex molecules. mdpi.comdntb.gov.ua Future research could focus on developing catalytic systems that are compatible with the other functional groups present in the molecule.

Integration into Advanced Materials and Supramolecular Chemistry

The bifunctional nature of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies.

Polymer Synthesis: Following deprotection, the diamine functionality could be utilized in polymerization reactions to create novel polyamides or polyurethanes. The benzyloxy group could be retained for further post-polymerization modification or removed to introduce hydroxylamine (B1172632) functionalities, which could impart unique properties to the resulting polymer, such as metal-chelating abilities or redox activity.

Surface Modification: The amino groups of this compound could be used to anchor it to surfaces, such as silica (B1680970) or gold, through covalent bond formation. Subsequent manipulation of the benzyloxy and Boc groups would allow for the controlled modification of surface properties, which could have applications in areas such as biosensors, chromatography, and heterogeneous catalysis.

Self-Assembling Systems: The combination of hydrogen bond donors and acceptors, along with the potential for aromatic stacking interactions from the benzyl (B1604629) group, suggests that derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures, such as gels, vesicles, or nanotubes.

Methodological Advancements in Characterization and Computational Modeling

A deeper understanding of the structure, dynamics, and reactivity of this compound will be facilitated by the application of advanced analytical and computational techniques.

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are routinely used for structural characterization, more advanced methods could provide further insights. researchgate.net Variable temperature NMR (VT-NMR) studies could be employed to investigate the rotational barriers around the carbamate C-N bond and to study conformational dynamics. mst.edu Solid-state NMR could be used to characterize the compound in polymeric or surface-bound forms.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule and its synthetic derivatives. Future studies could employ tandem mass spectrometry (MS/MS) to probe fragmentation pathways, which can provide valuable structural information.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, as well as to investigate reaction mechanisms and transition states. mdpi.com Molecular dynamics (MD) simulations could be employed to study the conformational landscape of the molecule and its interactions with solvents or other molecules in larger assemblies, providing insights into its behavior in different environments. researchgate.netrsc.org

A summary of advanced characterization and modeling techniques is provided in Table 2.

Table 2: Advanced Techniques for Characterization and Modeling

| Technique | Information Gained | Potential Application |

|---|---|---|

| VT-NMR | Rotational energy barriers, conformational dynamics. mst.edu | Understanding molecular flexibility and isomerism. |

| Solid-State NMR | Structure and dynamics in the solid state. | Characterization of polymers and surface-modified materials. |

| Tandem MS | Fragmentation patterns, structural elucidation. | Identification of reaction intermediates and byproducts. |

| DFT Calculations | Geometries, energies, reaction mechanisms. mdpi.com | Predicting reactivity and guiding synthetic efforts. |

| MD Simulations | Conformational preferences, intermolecular interactions. researchgate.netrsc.org | Modeling self-assembly and interactions with biological targets. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate?

- Answer: The compound is typically synthesized via carbamate-forming reactions between tert-butyl carbamate derivatives and functionalized amines. Key steps include pH control (e.g., neutral to mildly basic conditions) and temperature regulation (0–25°C). Solvents like dichloromethane or acetonitrile enhance reaction kinetics, while bases such as triethylamine neutralize by-products .

Q. What analytical techniques confirm the structural integrity of this carbamate?

- Answer: Structural validation relies on 1H/13C NMR for backbone confirmation, IR spectroscopy for carbamate (C=O, N-H) and benzyloxy (C-O-C) groups, and mass spectrometry for molecular weight verification. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should the compound be stored to ensure long-term stability?

- Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Stability is compromised by acidic/basic conditions, which hydrolyze the carbamate group .

Q. What solvents are optimal for recrystallization to achieve high purity?

- Answer: Ethyl acetate/hexane or dichloromethane/petroleum ether mixtures are effective. Solvent selection depends on solubility profiles determined via gradient temperature trials, favoring slow crystallization for improved crystal quality .

Advanced Research Questions

Q. How can competing side reactions during benzyloxy group introduction be mitigated?

- Answer: Use temporary protective groups (e.g., silyl ethers) for reactive amines. Control stoichiometry (1:1.2 molar ratio of amine to benzyloxy reagent) and maintain temperatures below 10°C to suppress by-products like over-alkylated species .

Q. What mechanistic insights explain the tert-butyl carbamate group’s stability under basic conditions?

- Answer: The tert-butyloxycarbonyl (Boc) group resists nucleophilic attack due to steric hindrance from the bulky tert-butyl moiety. Acidic conditions protonate the carbonyl oxygen, enabling cleavage via a six-membered transition state, releasing CO₂ and the free amine .

Q. How does the benzyloxy moiety’s steric environment influence reactivity in nucleophilic substitutions?

- Answer: The benzyloxy group directs reactivity to less hindered sites by sterically blocking adjacent positions. Kinetic studies comparing substitution rates in analogs (e.g., tert-butyl N-(2-methoxypropyl)carbamate) quantify this effect, guiding synthetic route design .

Q. What strategies resolve discrepancies in reported biological activity data?